Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene core, followed by the introduction of the phenyl and ethyl ester groups. The final step involves the coupling of the 2-chloro-5-nitrophenyl group through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with biological molecules through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate used in the synthesis of Relugolix, a gonadotropin-releasing hormone receptor antagonist.
Indole derivatives: These compounds share some structural similarities and exhibit diverse biological activities.
Uniqueness
Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and nitro groups, along with the thiophene core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H15ClN2O5S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)17-15(12-6-4-3-5-7-12)11-29-19(17)22-18(24)14-10-13(23(26)27)8-9-16(14)21/h3-11H,2H2,1H3,(H,22,24) |
InChI Key |
ZFUFKLCRLYNHIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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